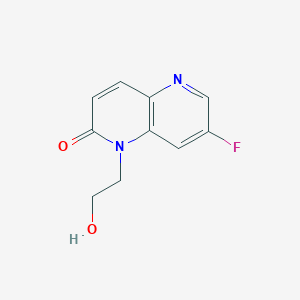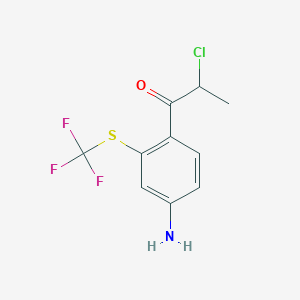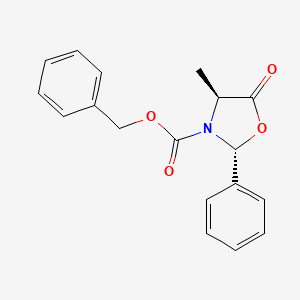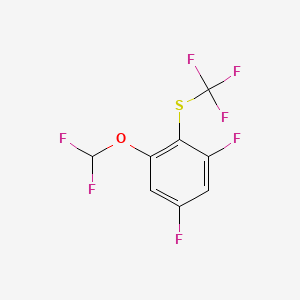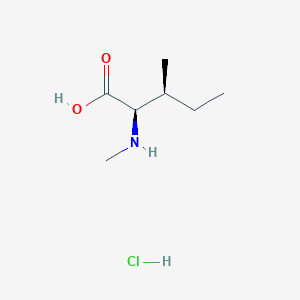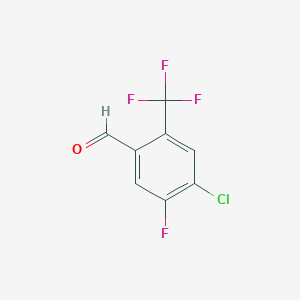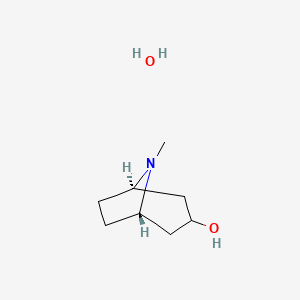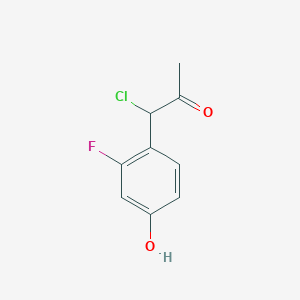
Fmoc-(r)-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a chiral amino alcohol. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butoxymethyl group. The reaction conditions often include the use of base catalysts and solvents such as dichloromethane or dimethylformamide. The final product is obtained by purification through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include various protected amino acids, alcohols, and amines, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is used as a building block in the synthesis of peptides and other complex molecules. Its stability and reactivity make it an ideal candidate for use in solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its chiral nature allows for the investigation of stereospecific processes in biological systems.
Medicine
In medicine, Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is used in the development of new pharmaceuticals. Its ability to protect amino groups during synthesis makes it valuable in the production of peptide-based drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various chemical processes, enhancing the efficiency and yield of industrial production.
Mécanisme D'action
The mechanism of action of Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl involves the protection of amino groups through the Fmoc group. This protection prevents unwanted side reactions during synthesis, allowing for the selective modification of other functional groups. The tert-butoxymethyl group provides steric hindrance, enhancing the stability of the compound and preventing degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-®-3-amino-2-(tert-butoxycarbonyl)propan-1-ol
- Fmoc-®-3-amino-2-(tert-butyl)propan-1-ol
- Fmoc-®-3-amino-2-(tert-butoxy)propan-1-ol
Uniqueness
Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is unique due to its combination of the Fmoc protecting group and the tert-butoxymethyl group. This combination provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C23H30ClNO4 |
|---|---|
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]propyl]carbamate;hydrochloride |
InChI |
InChI=1S/C23H29NO4.ClH/c1-23(2,3)28-14-16(13-25)12-24-22(26)27-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;/h4-11,16,21,25H,12-15H2,1-3H3,(H,24,26);1H/t16-;/m1./s1 |
Clé InChI |
VRMNGEKLHOWAPA-PKLMIRHRSA-N |
SMILES isomérique |
CC(C)(C)OC[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
SMILES canonique |
CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)
